Cas no 1175656-38-8 (Ethyl 2-bromo-4-hydroxyphenylacetate)

Ethyl 2-bromo-4-hydroxyphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-bromo-4-hydroxyphenylacetate
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- インチ: 1S/C10H11BrO3/c1-2-14-10(13)5-7-3-4-8(12)6-9(7)11/h3-4,6,12H,2,5H2,1H3
- InChIKey: FOVMYUSSQAOYOK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1CC(=O)OCC)O
計算された属性
- せいみつぶんしりょう: 257.98916 g/mol
- どういたいしつりょう: 257.98916 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- ぶんしりょう: 259.10
- トポロジー分子極性表面積: 46.5
Ethyl 2-bromo-4-hydroxyphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014002850-500mg |
Ethyl 2-bromo-4-hydroxyphenylacetate |
1175656-38-8 | 97% | 500mg |
$790.55 | 2023-09-04 | |
Alichem | A014002850-1g |
Ethyl 2-bromo-4-hydroxyphenylacetate |
1175656-38-8 | 97% | 1g |
$1490.00 | 2023-09-04 | |
Alichem | A014002850-250mg |
Ethyl 2-bromo-4-hydroxyphenylacetate |
1175656-38-8 | 97% | 250mg |
$470.40 | 2023-09-04 |
Ethyl 2-bromo-4-hydroxyphenylacetate 関連文献
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
Ethyl 2-bromo-4-hydroxyphenylacetateに関する追加情報
Comprehensive Overview of Ethyl 2-bromo-4-hydroxyphenylacetate (CAS No. 1175656-38-8)
Ethyl 2-bromo-4-hydroxyphenylacetate (CAS No. 1175656-38-8) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring a bromine substituent and a hydroxyl group, makes it a versatile building block for synthesizing complex molecules. This compound has garnered significant attention due to its role in developing bioactive derivatives, particularly in the fields of drug discovery and functional materials.
In recent years, the demand for Ethyl 2-bromo-4-hydroxyphenylacetate has surged, driven by its applications in green chemistry and sustainable synthesis. Researchers are increasingly focusing on eco-friendly methodologies to produce such intermediates, aligning with global trends toward reducing carbon footprints. The compound's phenylacetate backbone also positions it as a key precursor for designing nonsteroidal anti-inflammatory drugs (NSAIDs) and antioxidant agents, topics frequently searched in academic and industrial databases.
From a structural perspective, the 2-bromo-4-hydroxy substitution pattern in Ethyl 2-bromo-4-hydroxyphenylacetate enables selective functionalization, a feature highly valued in medicinal chemistry. This property allows chemists to tailor the compound for targeted biological activities, addressing current challenges in precision medicine. Moreover, its ester group enhances solubility, facilitating its use in high-throughput screening assays—a hot topic in AI-driven drug development.
The synthesis of Ethyl 2-bromo-4-hydroxyphenylacetate typically involves Pd-catalyzed cross-coupling or electrophilic aromatic substitution, techniques frequently discussed in organic synthesis forums. Optimizing these processes to improve yield and purity remains a focal point for researchers, as reflected in recent publications and patent filings. Additionally, the compound's stability under ambient conditions makes it a practical choice for industrial-scale production.
Beyond pharmaceuticals, Ethyl 2-bromo-4-hydroxyphenylacetate finds niche applications in flavor and fragrance industries, where its aromatic profile is exploited to create novel scents. This interdisciplinary relevance underscores its importance in both scientific and commercial contexts. As bio-based chemicals gain traction, this compound's potential in renewable feedstock conversion is also being explored.
In summary, Ethyl 2-bromo-4-hydroxyphenylacetate (CAS No. 1175656-38-8) exemplifies the convergence of synthetic innovation and application diversity. Its adaptability to cutting-edge research areas—from catalysis to biomaterials—ensures its continued relevance in a rapidly evolving chemical landscape. For laboratories and enterprises seeking reliable intermediates, this compound offers a balance of reactivity and practicality, backed by rigorous scientific validation.
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